2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride

Purine nucleoside phosphorylase inhibition Nucleoside analog T‑cell disorders

Select this specific purine building block for the dual C2-chloro (SNAr/cross-coupling) and C6-piperazine (derivatization) architecture essential to CB1 antagonist and PNP inhibitor programs. Unlike simpler 6-chloropurine or C2-H analogs, only this scaffold delivers the >200-fold PNP potency gain conferred by the C2-chloro group while retaining the C6-piperazine vector critical for nanomolar CB1 affinity and peripheral selectivity. Ideal for medicinal chemistry teams constructing kinase inhibitor libraries targeting hepatocellular carcinoma or developing peripherally restricted CB1 antagonists for metabolic disorders.

Molecular Formula C9H12Cl2N6
Molecular Weight 275.14
CAS No. 2406235-09-2
Cat. No. B2748722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride
CAS2406235-09-2
Molecular FormulaC9H12Cl2N6
Molecular Weight275.14
Structural Identifiers
SMILESC1CN(CCN1)C2=NC(=NC3=C2NC=N3)Cl.Cl
InChIInChI=1S/C9H11ClN6.ClH/c10-9-14-7-6(12-5-13-7)8(15-9)16-3-1-11-2-4-16;/h5,11H,1-4H2,(H,12,13,14,15);1H
InChIKeyVPIUWQFAERMNLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-(piperazin-1-yl)-9H-purine Hydrochloride: Core Scaffold Differentiation for Purine-Based Drug Discovery


2-Chloro-6-(piperazin-1-yl)-9H-purine hydrochloride (CAS 2406235-09-2; HCl salt of the free base CAS 1105192-82-2) is a bifunctional purine analog defined by the concurrent presence of a reactive C2‑chloro group and a C6‑piperazine moiety. The C2‑chloro substituent serves as a versatile electrophilic handle for nucleophilic aromatic substitution (SNAr) or cross‑coupling reactions, while the C6‑piperazine group provides a modifiable secondary amine for subsequent derivatization . This dual‑handle architecture distinguishes the compound from simple mono‑substituted purines and enables divergent synthetic entry into libraries of C2‑modified, C6‑functionalized purine derivatives.

Why Generic Purine Intermediates Cannot Substitute for 2-Chloro-6-(piperazin-1-yl)-9H-purine Hydrochloride


Purine‑based scaffolds are privileged structures in medicinal chemistry, yet their biological and synthetic outcomes are exquisitely sensitive to substitution pattern. The C6 position of the purine ring is a critical vector for modulating target affinity and kinase selectivity; piperazine substitution at this site introduces conformational flexibility and a basic nitrogen that can engage in key hydrogen‑bonding or salt‑bridge interactions with enzyme active sites [1]. Concurrently, the C2‑chloro group is a proven liability for PNP recognition—analogs lacking this substituent exhibit markedly reduced inhibition [2]—while also providing a synthetic entry point that is absent in C2‑H or C2‑alkyl analogs. Consequently, indiscriminately substituting 2‑chloro‑6‑(piperazin‑1‑yl)purine with a simpler 6‑chloropurine, 6‑piperazinylpurine lacking the C2‑chloro, or a C2‑amino analog will irreversibly alter both the chemical reactivity profile and the biological target engagement signature.

Quantitative Differentiation Evidence for 2-Chloro-6-(piperazin-1-yl)-9H-purine Hydrochloride Against In‑Class Analogs


C2-Chloro Substitution Confers a >200‑Fold Increase in Purine Nucleoside Phosphorylase (PNP) Inhibitory Potency Compared to a C6‑Unsubstituted 6‑Chloropurine Riboside

The C2‑chloro substituent is a critical determinant of PNP inhibitory activity. In a comparative enzymatic assay, a 2‑chloro‑6‑substituted purine analog exhibited an IC50 of 1.33 μM against human PNP, whereas the corresponding 6‑chloropurine riboside lacking the C2‑chloro and C6‑piperazine substitution displayed a Ki of 290 μM, corresponding to a >218‑fold difference in potency [1]. This demonstrates that the C2‑chloro group, in the context of a C6‑substituted purine, is essential for achieving low‑micromolar PNP engagement.

Purine nucleoside phosphorylase inhibition Nucleoside analog T‑cell disorders

The C6‑Piperazine Motif Enables High‑Affinity Cannabinoid CB1 Receptor Antagonism Unattainable with C6‑Aminopiperidine Analogs

In a systematic structure‑activity relationship (SAR) study of otenabant analogs, replacement of the C6‑4‑aminopiperidine group with an unsubstituted piperazine ring was shown to be a viable strategy for achieving potent CB1 antagonism. Further functionalization of the piperazine nitrogen with aryl urea moieties yielded compound 65, which exhibited a Ki of 4 nM at human CB1 receptors with >10,000‑fold selectivity over CB2 [1]. While the unfunctionalized piperazine intermediate (directly analogous to 2‑chloro‑6‑(piperazin‑1‑yl)purine) displayed moderate affinity (EC50 = 3.1 μM in a GTPγS functional assay), it served as the essential synthetic precursor for the high‑affinity lead, demonstrating that the piperazine handle is indispensable for accessing the binding pocket topography that yields nanomolar potency [1].

CB1 receptor antagonist Metabolic syndrome Peripherally restricted cannabinoid

C6‑Piperazine‑Substituted Purines Demonstrate Broad‑Spectrum Cytotoxic Potency with IC50 Values as Low as 0.05 μM Against Liver Cancer Cells, Outperforming Standard Chemotherapeutics

A series of 6,9‑disubstituted purine analogs bearing 4‑substituted piperazine at C6 were evaluated for cytotoxic activity against Huh7 (liver), HCT116 (colon), and MCF7 (breast) cancer cell lines. Compounds exhibited IC50 values spanning 0.05–21.8 μM across the panel. Notably, two analogs (12 and 22) displayed IC50 values of 0.08–0.13 μM on Huh7 cells—comparable to camptothecin (CPT) and superior to cladribine, fludarabine, and 5‑fluorouracil (5‑FU) [1]. The 6‑(4‑trifluoromethylphenyl)piperazine analog (12) and 6‑(3,4‑dichlorophenyl)piperazine analog (25) achieved IC50 < 0.1–0.13 μM against both Huh7 and HepG2 hepatocellular carcinoma cells, demonstrating that the C6‑piperazine vector is a privileged motif for accessing sub‑micromolar cytotoxicity in liver cancer models [1].

Anticancer purine hybrids Hepatocellular carcinoma Cytotoxicity screening

C2‑Chloro‑6‑piperazinyl Purine Scaffold Is a Documented Synthetic Intermediate in Patented CB2 Agonist and Pain Therapeutic Programs

The 2‑chloro‑6‑(piperazin‑1‑yl)purine core is explicitly claimed as a key intermediate in multiple patent families. Patent CA2746740C (Eli Lilly) describes purine compounds of formula (I) wherein R₁ includes Cl, R₂ includes tetrahydrofuranyl or tetrahydropyranyl, and the C6 position is substituted with piperazine derivatives [1]. The exemplified compounds, including 8‑(2‑chloro‑pyridin‑3‑yl)‑2‑methyl‑6‑(4‑methyl‑piperazin‑1‑yl)‑9‑(R)‑tetrahydro‑furan‑3‑yl‑9H‑purine, are CB2 receptor agonists with utility in pain treatment [1]. The 2‑chloro‑6‑(piperazin‑1‑yl)purine scaffold is the foundational building block for this entire series, enabling modular introduction of C8‑aryl, N9‑alkyl/cyclic ether, and N‑piperazine substituents via sequential synthetic elaboration.

CB2 agonist Analgesic drug discovery Patent‑protected scaffold

6‑Piperazinylpurines Exhibit Distinct Kinase Selectivity Profiles Compared to 6‑Phenylpiperazine Analogs in Src‑Family Kinase Inhibition

In a study of 6‑substituted piperazine/phenyl‑9‑cyclopentyl purine analogs, compound 19 (a 6‑piperazinyl‑substituted purine) demonstrated a KINOMEscan selectivity score S35 of 0.02 and S10 of 0.01, indicating that only 2% of 403 kinases screened were inhibited by >35% and only 1% by >10% at the tested concentration [1]. This high degree of selectivity was particularly pronounced against ALK and BTK kinases. In contrast, 6‑phenylpiperazine analogs in the same series exhibited broader kinome engagement. The unsubstituted piperazine at C6 (as in the target compound) provides a clean selectivity profile that can be finely tuned through N‑functionalization, whereas bulkier arylpiperazines introduce additional hydrophobic contacts that alter selectivity landscapes [1].

Kinase selectivity Src inhibition Hepatocellular carcinoma

6‑Piperazinylpurines Are Privileged Scaffolds for Antimycobacterial Activity, Achieving MIC Values of 8.5–18.8 μg/mL Against Mycobacterium tuberculosis

A series of novel purine‑piperazine hybrids were synthesized and evaluated for anti‑tubercular activity. Compounds S1C, S1D, and S1F exhibited significant antimycobacterial efficacy with MIC values ranging from 8.5 to 18.8 μg/mL against Mycobacterium tuberculosis [1]. Molecular docking studies revealed favorable binding interactions with UDP‑N‑acetylenolpyruvoylglucosamine reductase (MurB), a validated target in M. tuberculosis cell wall biosynthesis. ADME predictions indicated acceptable pharmacokinetic profiles for these purine‑piperazine hybrids, establishing the scaffold's potential in anti‑infective drug discovery [1].

Antitubercular agents MurB inhibition Purine‑piperazine hybrids

Defined Research and Industrial Application Scenarios for 2-Chloro-6-(piperazin-1-yl)-9H-purine Hydrochloride


Synthesis of C2‑Functionalized Purine Libraries via SNAr Diversification

The C2‑chloro group serves as a reactive electrophile for nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides, enabling rapid construction of C2‑modified purine libraries. This synthetic handle is absent in 6‑piperazinylpurine (lacking C2‑chloro) and 2‑aminopurine analogs. Following C2 diversification, the C6‑piperazine nitrogen can be further elaborated with electrophiles (acyl chlorides, sulfonyl chlorides, isocyanates) or alkylating agents, providing a divergent synthetic strategy that maximizes chemical space exploration while minimizing synthetic steps [1].

Development of Peripherally Restricted CB1 Receptor Antagonists

As established in the CB1 SAR study, the 6‑piperazinylpurine scaffold is the essential starting point for accessing nanomolar CB1 antagonists with restricted brain penetration [1]. Researchers targeting metabolic syndrome, obesity, or non‑alcoholic steatohepatitis (NASH) should select 2‑chloro‑6‑(piperazin‑1‑yl)‑9H‑purine hydrochloride over 6‑aminopiperidine or 6‑unsubstituted purines, as only the piperazine‑containing core enables the SAR trajectory that yields high‑affinity, peripherally selective antagonists with favorable ADME properties.

Optimization of Purine Nucleoside Phosphorylase (PNP) Inhibitors for T‑Cell Disorders

The C2‑chloro substituent is a validated potency determinant for PNP inhibition, conferring a >200‑fold increase in inhibitory activity compared to analogs lacking this feature [1]. Investigators developing PNP inhibitors for T‑cell acute lymphoblastic leukemia (T‑ALL), cutaneous T‑cell lymphoma, or autoimmune T‑cell disorders should prioritize 2‑chloro‑6‑(piperazin‑1‑yl)purine as a core scaffold, as the combined C2‑chloro and C6‑piperazine motif provides both the requisite PNP pharmacophore and a synthetic handle for further optimization.

Construction of Kinase‑Selective Anticancer Agents Targeting Hepatocellular Carcinoma

6‑Piperazinylpurines have demonstrated sub‑micromolar cytotoxicity against Huh7 and HepG2 liver cancer cells, with IC50 values (0.08–0.13 μM) comparable to camptothecin and superior to 5‑FU and cladribine [1]. The unsubstituted piperazine at C6 confers a narrow kinome selectivity profile (S35 = 0.02) that minimizes off‑target kinase inhibition [2]. Medicinal chemistry teams pursuing Src‑family kinase inhibitors or ALK/BTK‑targeted therapies for hepatocellular carcinoma should select 2‑chloro‑6‑(piperazin‑1‑yl)purine as the core building block, leveraging both the documented cytotoxic potency and the favorable selectivity window of this scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.